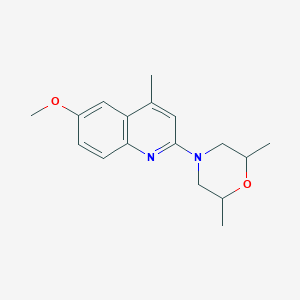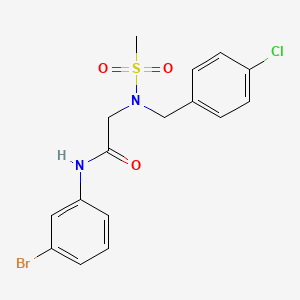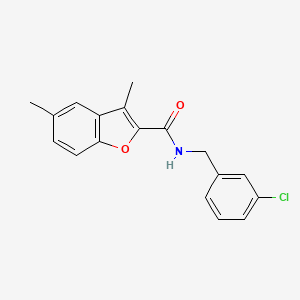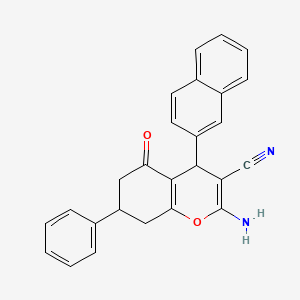
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline, also known as DMEMQ, is a synthetic compound that belongs to the class of quinoline derivatives. DMEMQ has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
作用机制
The mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline is not fully understood. However, studies have shown that this compound interacts with metal ions and forms stable complexes. These complexes can then bind to proteins and enzymes, leading to changes in their activity and function. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for the detection of metal ions in biological samples. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
未来方向
There are several future directions for the study of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the study of this compound's anti-cancer properties and its potential as an anti-cancer drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry and medicine.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry. This compound exhibits high selectivity and sensitivity towards metal ions and has been studied for its potential as an anti-cancer agent. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Further studies are needed to fully understand the potential applications of this compound in the field of biochemistry and medicine.
合成方法
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 4-methylquinoline with 2,6-dimethylmorpholine and methoxyacetyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline has been extensively studied for its potential applications in the field of medicine and biochemistry. One of the primary applications of this compound is as a fluorescent probe for the detection of metal ions. This compound exhibits high selectivity and sensitivity towards metal ions such as Zn2+, Cu2+, and Fe2+. This compound has also been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, making it a promising candidate for the development of anti-cancer drugs.
属性
IUPAC Name |
4-(6-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-17(19-9-12(2)21-13(3)10-19)18-16-6-5-14(20-4)8-15(11)16/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHRFTDCCYUAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5027035.png)
![2-[4-(cyclopropylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5027044.png)
![1-ethyl-4-(3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5027051.png)

![5-(4-methoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5027060.png)
![5-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5027063.png)
![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5027070.png)


![2-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5027091.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B5027092.png)


![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)